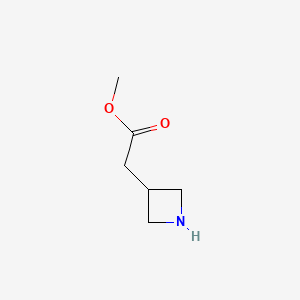

Methyl 2-(azetidin-3-yl)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(azetidin-3-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-9-6(8)2-5-3-7-4-5/h5,7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMGZZVORZXUVMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CNC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20696328 | |

| Record name | Methyl (azetidin-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890849-61-3 | |

| Record name | Methyl (azetidin-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 2-(azetidin-3-yl)acetate: A Technical Guide for Researchers

Introduction

Methyl 2-(azetidin-3-yl)acetate is a heterocyclic organic compound featuring an azetidine ring, a four-membered saturated heterocycle containing one nitrogen atom. The azetidine motif is a valuable scaffold in medicinal chemistry, appearing in various natural products and synthetic compounds with diverse biological activities.[1] This technical guide provides an in-depth overview of this compound, its chemical properties, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental physicochemical properties of this compound and its hydrochloride salt are summarized below. This data is crucial for its handling, characterization, and use in synthetic chemistry.

| Property | Value | CAS Number | Reference |

| Compound Name | This compound | 890849-61-3 | [2] |

| Molecular Formula | C₆H₁₁NO₂ | 890849-61-3 | [2] |

| Molecular Weight | 129.16 g/mol | 890849-61-3 | [2] |

| IUPAC Name | This compound | 890849-61-3 | [2] |

| SMILES | COC(=O)CC1CNC1 | 890849-61-3 | [2] |

| Compound Name | This compound HCl | 1229705-59-2 | [3] |

| Molecular Formula | C₆H₁₂ClNO₂ | 1229705-59-2 | [3] |

| Molecular Weight | 165.62 g/mol | 1229705-59-2 | [3] |

| Purity (typical) | 95.0% | 1229705-59-2 | [3] |

Spectroscopic Data

| Data Type | Description | Reference |

| ¹H NMR | Spectral data for the hydrochloride salt is available through chemical data providers. | [4] |

| ¹³C NMR | Structural confirmation of related azetidine derivatives has been achieved using ¹³C NMR. | [5][6] |

| Mass Spec. | High-Resolution Mass Spectrometry (HRMS) has been used to confirm the elemental composition of newly synthesized azetidine derivatives. Mass spectrometry data for the hydrochloride salt is also available. | [4][5][6] |

| IR | Infrared spectroscopy is useful for identifying functional groups. For instance, in a related precursor, characteristic absorption bands for the ester (C=O) and Boc-protecting group (C=O) were observed at 1731 cm⁻¹ and 1694 cm⁻¹, respectively. | [5] |

Synthesis and Experimental Protocols

A common and efficient route for the synthesis of functionalized 3-substituted 3-(acetoxymethyl)azetidines involves a Horner-Wadsworth-Emmons reaction followed by an aza-Michael addition.[5][6]

Experimental Protocol: Synthesis of tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate

This protocol details the synthesis of a key intermediate.

Materials:

-

tert-Butyl 3-oxoazetidine-1-carboxylate

-

Methyl 2-(dimethoxyphosphoryl)acetate

-

Sodium hydride (60% dispersion in mineral oil)

-

Dry Tetrahydrofuran (THF)

-

Saturated aqueous NH₄Cl solution

-

Brine

-

Anhydrous Na₂SO₄

-

Silica gel for column chromatography

Procedure:

-

A suspension of NaH (60% dispersion in mineral oil) in dry THF is prepared.

-

Neat methyl 2-(dimethoxyphosphoryl)acetate is added to the suspension.

-

The mixture is stirred at room temperature for 30 minutes.

-

A solution of tert-butyl 3-oxoazetidine-1-carboxylate in dry THF is added dropwise at 0 °C.

-

The reaction mixture is stirred at room temperature for 4 hours.

-

The reaction is quenched by the addition of a saturated aqueous NH₄Cl solution.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

The residue is purified by flash chromatography on silica gel to yield the product.

Experimental Protocol: General Procedure for Aza-Michael Addition

This procedure describes the subsequent C-N bond formation.

Materials:

-

tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate

-

Appropriate N-heterocyclic amine

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Acetonitrile

Procedure:

-

The N-heterocyclic compound, DBU, and tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate are dissolved in acetonitrile.

-

The solution is stirred at 65 °C for 4–16 hours.

-

The reaction mixture is concentrated under reduced pressure.

-

The resulting residue is purified by flash chromatography to yield the desired functionalized 3-substituted 3-(acetoxymethyl)azetidine.[5]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of functionalized 3-substituted 3-(acetoxymethyl)azetidines.

Caption: Synthesis workflow for this compound derivatives.

Applications in Research and Drug Development

This compound and its parent structure, azetidine-3-carboxylic acid, are valuable building blocks in the synthesis of more complex molecules for pharmaceutical applications.

-

Scaffold for Bioactive Compounds: The azetidine ring is a key pharmacophore in various bioactive compounds, including antibacterial agents and drugs for treating hypertension.[1]

-

Intermediate for S1P1 Receptor Agonists: Azetidine-3-carboxylic acid is a crucial intermediate in the synthesis of certain Sphingosine-1-phosphate receptor 1 (S1P1) agonists. These agonists are of interest as immunosuppressive agents for preventing organ transplant rejection and treating autoimmune disorders.[7]

The logical relationship for the application of this compound in drug development is outlined below.

Caption: Role of this compound in drug development.

References

- 1. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 2. This compound | C6H11NO2 | CID 53408531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cymitquimica.com [cymitquimica.com]

- 4. Azetidin-3-yl-acetic acid methyl ester hydrochloride(1229705-59-2) 1H NMR [m.chemicalbook.com]

- 5. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. WO2004035538A1 - Process for making azetidine-3-carboxylic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 2-(azetidin-3-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(azetidin-3-yl)acetate is a saturated heterocyclic compound containing an azetidine ring, a four-membered nitrogen-containing heterocycle. This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The strained four-membered ring imparts unique conformational constraints and chemical reactivity, making it a valuable building block in the design of novel therapeutic agents. Azetidine derivatives have shown a wide range of pharmacological activities, including as anticancer, antibacterial, and antiviral agents.[1] This guide provides a comprehensive overview of the known physical and chemical properties of this compound, its synthesis, and characterization, with a focus on providing researchers with the detailed information necessary for its application in drug discovery and development.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. It is important to note that much of the publicly available data is computed, with experimental data being more readily available for its N-protected precursors or its hydrochloride salt.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₁NO₂ | PubChem[2] |

| Molecular Weight | 129.16 g/mol | PubChem[2] |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 890849-61-3 | PubChem[2] |

| XLogP3 | -0.3 | PubChem (Computed)[2] |

| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[2] |

| Hydrogen Bond Acceptor Count | 3 | PubChem (Computed)[2] |

| Rotatable Bond Count | 2 | PubChem (Computed)[2] |

| Exact Mass | 129.078979 g/mol | PubChem (Computed)[2] |

| Monoisotopic Mass | 129.078979 g/mol | PubChem (Computed)[2] |

| Topological Polar Surface Area | 38.3 Ų | PubChem (Computed)[2] |

| Heavy Atom Count | 9 | PubChem (Computed)[2] |

| Formal Charge | 0 | PubChem (Computed)[2] |

| Complexity | 102 | PubChem (Computed)[2] |

Table 2: Physical and Chemical Properties of this compound Hydrochloride

| Property | Value | Source |

| Molecular Formula | C₆H₁₂ClNO₂ | CymitQuimica[3] |

| Molecular Weight | 165.62 g/mol | CymitQuimica[3] |

| Physical State | No data available | CymitQuimica[3] |

Experimental Protocols

Synthesis

The synthesis of this compound typically proceeds through an N-protected intermediate, commonly using the tert-butyloxycarbonyl (Boc) protecting group. The following protocols detail the synthesis of the N-Boc protected precursor and its subsequent deprotection to yield the target compound as its hydrochloride salt.

1. Synthesis of tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate

This procedure follows the Horner-Wadsworth-Emmons reaction to create the α,β-unsaturated ester.

-

Materials:

-

tert-Butyl 3-oxoazetidine-1-carboxylate

-

Methyl 2-(dimethoxyphosphoryl)acetate

-

Sodium hydride (60% dispersion in mineral oil)

-

Dry Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a suspension of sodium hydride (1.0 eq) in dry THF, add methyl 2-(dimethoxyphosphoryl)acetate (1.0 eq) at room temperature.

-

Stir the mixture for 30 minutes.

-

Add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in dry THF.

-

Stir the resulting mixture for 1 hour.

-

Quench the reaction by the addition of water.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash chromatography to yield tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate.

-

2. Synthesis of tert-Butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate

This procedure involves the reduction of the double bond of the α,β-unsaturated ester.

-

Materials:

-

tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate

-

Palladium on carbon (10%)

-

Methanol

-

Hydrogen gas

-

-

Procedure:

-

Dissolve tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate in methanol.

-

Add a catalytic amount of 10% palladium on carbon.

-

Stir the mixture under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate.

-

3. Synthesis of this compound Hydrochloride (Deprotection)

This procedure removes the Boc protecting group to yield the final product as a hydrochloride salt.[4]

-

Materials:

-

tert-Butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate

-

4 M Methanolic Hydrochloric Acid

-

Methanol

-

-

Procedure:

-

Dissolve tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate (1.0 eq) in methanol at 0 °C.[4]

-

Slowly add a 4 M solution of methanolic hydrochloric acid (9.17 eq).[4]

-

Stir the reaction mixture at 25 °C for 2 hours.[4]

-

Upon completion of the reaction, remove the solvent by concentration under reduced pressure to afford the crude product, this compound hydrochloride.[4]

-

Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve a small amount of the compound in a suitable deuterated solvent (e.g., CDCl₃ for N-Boc protected intermediate, CD₃OD for the hydrochloride salt).

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum to determine the chemical environment of the protons. For this compound hydrochloride in CD₃OD, characteristic peaks are observed at δ 4.16 (t, J=9.9 Hz, 2H), 3.95-3.87 (m, 2H), 3.73-3.65 (m, 3H), 3.28-3.19 (m, 1H), and 2.78-2.69 (m, 2H).[4]

-

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum to identify the number of unique carbon atoms and their chemical environments.

2. Infrared (IR) Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).

-

Analysis: Identify characteristic absorption bands. For ester carbonyls (C=O), a strong absorption is typically observed in the range of 1730-1750 cm⁻¹. The N-H stretching of the azetidine ring in the deprotected compound would be expected in the region of 3300-3500 cm⁻¹.

3. Mass Spectrometry (MS)

-

Technique: Electrospray ionization (ESI) is a suitable method for this compound.

-

Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight of the compound.

Reactivity and Stability

-

Reactivity: The azetidine ring is susceptible to ring-opening reactions under certain conditions due to ring strain. The secondary amine is nucleophilic and can undergo reactions such as acylation, alkylation, and arylation. The ester group can be hydrolyzed under acidic or basic conditions.

-

Stability: Data on the specific stability of this compound is limited. As with many esters, it may be susceptible to hydrolysis over time, especially in the presence of moisture. The hydrochloride salt is expected to be more stable than the free base.

Biological Activity

While specific biological activity data for this compound is not widely published, the azetidine scaffold is a key component in many pharmacologically active compounds.[1] Azetidine derivatives are known to act as inhibitors of various enzymes and to interact with a range of receptors. For example, some azetidine-containing molecules have been investigated as GABA uptake inhibitors.[2] this compound serves as a crucial building block for the synthesis of more complex molecules with potential therapeutic applications.[5] Further pharmacological screening of this compound and its derivatives is warranted to explore its potential biological targets.

Visualizations

Caption: Synthetic pathway for this compound Hydrochloride.

Caption: Workflow for the structural characterization of the final product.

Conclusion

This compound is a valuable building block for the synthesis of novel compounds with potential therapeutic applications. This guide has summarized the available physical and chemical properties, provided detailed synthetic protocols for its preparation via an N-Boc protected intermediate, and outlined standard characterization methods. While comprehensive experimental data for the free base is limited in the public domain, the information provided herein serves as a solid foundation for researchers and scientists working with this compound. Further investigation into its specific biological activities and the experimental determination of its physical properties will be crucial for its future applications in drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cymitquimica.com [cymitquimica.com]

- 4. Azetidin-3-yl-acetic acid methyl ester hydrochloride | 1229705-59-2 [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

Methyl 2-(azetidin-3-yl)acetate: A Core Moiety in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structural motif in medicinal chemistry. Its incorporation into drug candidates can lead to improved physicochemical properties, such as aqueous solubility and metabolic stability, while also providing a rigid framework for precise substituent placement. Among the various functionalized azetidines, Methyl 2-(azetidin-3-yl)acetate serves as a critical building block for the synthesis of a diverse array of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and utility in drug development.

Physicochemical Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective utilization in synthetic chemistry. The key quantitative data for this compound and its hydrochloride salt are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁NO₂ | PubChem[1] |

| Molecular Weight | 129.16 g/mol | PubChem[1] |

| CAS Number | 890849-61-3 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| SMILES | COC(=O)CC1CNC1 | PubChem[1] |

| Molecular Weight (HCl salt) | 165.62 g/mol | CymitQuimica[2] |

| CAS Number (HCl salt) | 1229705-59-2 | CymitQuimica[2] |

Synthetic Protocols

The synthesis of this compound and its derivatives often involves multi-step sequences. A common and efficient method utilizes the Horner-Wadsworth-Emmons (HWE) reaction to construct the carbon backbone, followed by an aza-Michael addition to introduce desired functionalities.[3][4]

Experimental Protocol: Synthesis of N-Boc-protected this compound Derivatives

This protocol describes a general two-step synthesis starting from N-Boc-azetidin-3-one.

Step 1: Horner-Wadsworth-Emmons (HWE) Reaction to form Methyl (N-Boc-azetidin-3-ylidene)acetate

-

To a solution of methyl 2-(dimethoxyphosphoryl)acetate in dry tetrahydrofuran (THF), add a 60% suspension of sodium hydride (NaH) in mineral oil at 0 °C.

-

Stir the mixture for 30 minutes at this temperature to generate the corresponding phosphonate ylide.

-

Add a solution of N-Boc-azetidin-3-one in dry THF dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Quench the reaction by the slow addition of water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield methyl (N-Boc-azetidin-3-ylidene)acetate.[3]

Step 2: Aza-Michael Addition with a Secondary Amine

-

Dissolve methyl (N-Boc-azetidin-3-ylidene)acetate and the desired secondary amine (e.g., pyrrolidine, piperidine) in a suitable solvent such as acetonitrile.

-

Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst.

-

Heat the reaction mixture to 65 °C and stir for 4-16 hours, monitoring for completion by LC-MS.[3]

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent in vacuo.

-

Purify the resulting N-Boc-protected methyl 2-(1-(substituted)azetidin-3-yl)acetate derivative by column chromatography.

The Boc-protecting group can be subsequently removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final product.

Application in Drug Discovery

This compound is not typically a pharmacologically active agent itself but rather a versatile scaffold. Its value lies in providing a robust framework that can be elaborated into more complex molecules with tailored biological activities. The azetidine ring offers a three-dimensional structure that can orient substituents in specific vectors, which is crucial for optimizing interactions with biological targets.

The ester functionality of this compound can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, a common linkage in many drug molecules. The secondary amine of the azetidine ring is a key site for diversification, allowing for the introduction of a wide range of substituents to explore the chemical space and modulate properties such as potency, selectivity, and pharmacokinetics. This compound is a valuable building block for creating libraries of novel compounds for high-throughput screening.[4][5]

The structural rigidity and synthetic tractability of this compound make it an invaluable tool for medicinal chemists. Its application can be seen in the development of compounds targeting a range of biological pathways, including its use as a structural analog for gamma-aminobutyric acid (GABA) and in the synthesis of positive allosteric modulators of GABA-A receptors.[4]

Conclusion

This compound is a cornerstone building block in contemporary drug discovery and development. Its well-defined chemical properties and versatile reactivity allow for the systematic exploration of chemical space, leading to the identification of novel drug candidates with improved pharmacological profiles. The synthetic methodologies outlined in this guide provide a foundation for researchers to leverage the unique structural features of this azetidine derivative in their pursuit of innovative therapeutics. As the demand for novel chemical entities continues to grow, the importance of foundational scaffolds like this compound in the pharmaceutical industry is set to increase.

References

- 1. This compound | C6H11NO2 | CID 53408531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cymitquimica.com [cymitquimica.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Methyl 2-(azetidin-3-yl)acetate

For Immediate Release

This whitepaper provides an in-depth technical guide on the structural elucidation of Methyl 2-(azetidin-3-yl)acetate, a key heterocyclic building block in modern drug discovery. Aimed at researchers, scientists, and professionals in drug development, this document details the synthetic pathway and the comprehensive spectroscopic analysis required to confirm the molecule's precise chemical structure.

Introduction

This compound is a valuable scaffold in medicinal chemistry, offering a unique three-dimensional framework that can be functionalized to interact with a variety of biological targets. Its strained four-membered azetidine ring imparts specific conformational constraints that are often sought after in the design of novel therapeutics. The precise characterization of this molecule is paramount to ensure the purity and identity of starting materials for further chemical elaboration. This guide outlines the synthetic route and the analytical techniques employed to unequivocally determine its structure.

Synthesis Pathway

The synthesis of this compound is typically achieved through a multi-step process, beginning with the N-Boc protection of a suitable azetidine precursor, followed by olefination and subsequent reduction and deprotection. A common and efficient route involves the following key transformations:

-

Horner-Wadsworth-Emmons (HWE) Reaction: The synthesis often commences with the reaction of N-Boc-azetidin-3-one with a phosphonate ylide, such as methyl 2-(dimethoxyphosphoryl)acetate, to introduce the acetate side chain. This olefination reaction is highly efficient for creating the carbon-carbon double bond.

-

Aza-Michael Addition: Following the HWE reaction, an aza-Michael addition can be employed to introduce substituents at the 3-position of the azetidine ring, starting from the corresponding α,β-unsaturated ester.

-

Boc Deprotection: The final step involves the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the free amine of this compound, which is often isolated as a more stable hydrochloride salt.

Caption: Synthetic pathway to this compound.

Structure Elucidation Workflow

The confirmation of the chemical structure of this compound and its intermediates relies on a combination of spectroscopic techniques. Each method provides unique and complementary information about the molecular framework.

Caption: Workflow for the structural elucidation of this compound.

Spectroscopic Data and Interpretation

The structural assignment is based on the detailed analysis of data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data for Key Synthetic Intermediates

The following tables summarize the characteristic spectroscopic data for the key intermediates in the synthesis of this compound. This data is crucial for confirming the success of each synthetic step.

Table 1: Spectroscopic Data for Methyl 2-(1-Boc-azetidin-3-ylidene)acetate

| Technique | Observed Signals and Interpretation |

| ¹H NMR | δ (ppm): 5.72-5.73 (m, 1H, =CH-CO), 4.74-4.76 (m, 2H, azetidine CH₂), 4.52-4.54 (m, 2H, azetidine CH₂), 3.66 (s, 3H, OCH₃), 1.39 (s, 9H, C(CH₃)₃) |

| ¹³C NMR | δ (ppm): 165.7 (COOCH₃), 156.2 (N-COO), 153.1 (C=CH), 113.3 (=CH-CO), 80.1 (C(CH₃)₃), 60.3 and 57.9 (azetidine CH₂), 51.5 (OCH₃), 28.3 (C(CH₃)₃) |

| IR (cm⁻¹) | 1720 (C=O, ester), 1701 (C=O, Boc) |

| HRMS (ESI⁺) | m/z: [M+Na]⁺ calculated for C₁₁H₁₇NNaO₄: 250.1051; found: 250.1050 |

Table 2: Spectroscopic Data for Methyl 2-(1-Boc-azetidin-3-yl)acetate Derivatives (General Ranges) [1]

| Technique | Observed Signals and Interpretation |

| ¹H NMR | δ (ppm): ~4.0-3.7 (m, 4H, azetidine CH₂), 3.6-3.7 (s, 3H, OCH₃), ~2.7 (d, 2H, CH₂-CO), ~2.5-3.0 (m, 1H, azetidine CH), 1.4 (s, 9H, C(CH₃)₃) |

| ¹³C NMR | δ (ppm): ~172 (COOCH₃), ~156 (N-COO), ~80 (C(CH₃)₃), ~55-58 (azetidine CH₂), ~52 (OCH₃), ~35-40 (CH₂-CO), ~30-35 (azetidine CH), 28.4 (C(CH₃)₃) |

| IR (cm⁻¹) | ~1735 (C=O, ester), ~1695 (C=O, Boc) |

| HRMS (ESI⁺) | Consistent with the expected molecular formula |

Predicted Spectroscopic Data for this compound Hydrochloride

Table 3: Predicted Spectroscopic Data for this compound Hydrochloride

| Technique | Predicted Signals and Interpretation |

| ¹H NMR | δ (ppm): ~9.0-10.0 (br s, 2H, NH₂⁺), ~4.0-4.3 (m, 4H, azetidine CH₂), 3.7 (s, 3H, OCH₃), ~3.0-3.3 (m, 1H, azetidine CH), ~2.8 (d, 2H, CH₂-CO) |

| ¹³C NMR | δ (ppm): ~171 (COOCH₃), ~52 (OCH₃), ~48-52 (azetidine CH₂), ~35 (CH₂-CO), ~28 (azetidine CH) |

| IR (cm⁻¹) | ~2500-3000 (N-H stretch of amine salt), ~1740 (C=O, ester), ~1600 (N-H bend) |

| MS (ESI⁺) | m/z: [M+H]⁺ for C₆H₁₁NO₂ at 130.0817 |

Experimental Protocols

Synthesis of Methyl 2-(1-Boc-azetidin-3-ylidene)acetate

To a suspension of NaH (60% dispersion in mineral oil) in dry THF is added methyl 2-(dimethoxyphosphoryl)acetate at room temperature. After stirring for 30 minutes, a solution of 1-Boc-3-azetidinone in dry THF is added, and the mixture is stirred for an additional 1-2 hours. The reaction is then quenched with water, and the product is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography or distillation to afford the title compound.

Aza-Michael Addition to form Substituted Methyl 2-(1-Boc-azetidin-3-yl)acetates

Methyl 2-(1-Boc-azetidin-3-ylidene)acetate is dissolved in a suitable solvent such as acetonitrile. The desired amine and a catalytic amount of a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), are added. The reaction mixture is stirred at an elevated temperature (e.g., 65 °C) for several hours until the reaction is complete as monitored by TLC or LC-MS. The solvent is removed in vacuo, and the residue is purified by flash column chromatography to yield the corresponding 3-substituted azetidine derivative.[1]

Boc Deprotection to Yield this compound Hydrochloride

The N-Boc protected precursor is dissolved in a suitable solvent such as dichloromethane or methanol. An excess of a strong acid, typically trifluoroacetic acid (TFA) or a solution of HCl in dioxane or diethyl ether, is added at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 1-4 hours. The solvent and excess acid are removed under reduced pressure. The resulting residue is often triturated with diethyl ether to precipitate the hydrochloride salt, which is then collected by filtration and dried under vacuum.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) or the residual solvent peak.

-

Infrared Spectroscopy: IR spectra are recorded on an FTIR spectrometer. Samples can be analyzed as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).

-

Mass Spectrometry: High-resolution mass spectra are obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer to confirm the elemental composition.

Conclusion

The structural elucidation of this compound is a systematic process that combines multi-step synthesis with rigorous spectroscopic analysis. The data presented in this guide provide a comprehensive overview of the key analytical signatures that confirm the identity and purity of this important synthetic building block. The detailed experimental protocols offer a practical reference for researchers working with this and related azetidine derivatives.

References

Spectroscopic Profile of Methyl 2-(azetidin-3-yl)acetate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for Methyl 2-(azetidin-3-yl)acetate and its precursors. Due to the limited availability of public spectroscopic data for the unprotected final compound, this document focuses on the characterization of a key synthetic intermediate, tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate. This guide serves as a valuable resource for researchers in drug discovery and development by providing detailed experimental protocols and tabulated spectroscopic data to support the synthesis and characterization of this important azetidine scaffold.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H11NO2 | --INVALID-LINK--[1] |

| Molecular Weight | 129.16 g/mol | --INVALID-LINK--[1] |

| IUPAC Name | This compound | --INVALID-LINK--[1] |

| CAS Number | 890849-61-3 | --INVALID-LINK--[1] |

The hydrochloride salt of the compound, this compound hydrochloride, has a molecular formula of C6H12ClNO2 and a molecular weight of 165.62.[2]

Spectroscopic Data of a Key Precursor: tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate

The synthesis of this compound typically involves the deprotection of an N-protected precursor. A common and well-characterized intermediate is tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate. The spectroscopic data for this precursor is detailed below.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 1731 | C=O stretch (ester) |

| 1694 | C=O stretch (Boc) |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The following data is for a related compound, tert-Butyl 3-(2-methoxy-2-oxoethyl)-3-(pyrrolidin-1-yl)azetidine-1-carboxylate, which shares the core azetidine acetate structure.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 1.37 | s | - | 9H, C(CH₃)₃ |

| 1.69–1.73 | m | - | 4H, Pyrrolidine 2 × CH₂ |

| 2.58–2.64 | m | - | 4H, Pyrrolidine 2 × CH₂ |

| 2.67 | s | - | 2H, CH₂CO |

| 3.61 | s | - | 3H, OCH₃ |

| 3.71–3.84 | m | - | 2H, Azetidine 2,4-H |

| 3.94 | d | 9.2 | 2H, Azetidine 2,4-H |

Experimental Protocols

The synthesis and characterization of azetidine derivatives are crucial for their application in medicinal chemistry.[3][4] The following are generalized experimental procedures for the synthesis of the precursor and the spectroscopic analysis.

Synthesis of tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate

The synthesis of the N-Boc protected precursor is often achieved through a Horner–Wadsworth–Emmons reaction.[5]

Materials:

-

1-Boc-3-azetidinone

-

Methyl 2-(dimethoxyphosphoryl)acetate

-

Sodium hydride (60% dispersion in mineral oil)

-

Dry Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

A suspension of sodium hydride in dry THF is prepared in a reaction vessel under an inert atmosphere.

-

Neat methyl 2-(dimethoxyphosphoryl)acetate is added to the suspension and stirred for 30 minutes.

-

A solution of 1-Boc-3-azetidinone in dry THF is then added to the mixture, and stirring is continued for 1 hour.

-

The reaction is quenched by the addition of water.

-

The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

The product is then purified by flash chromatography.

General Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 600 MHz spectrometer.[6] Samples are dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard. Chemical shifts are reported in parts per million (ppm).

Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer.[7] Samples can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet. Wavenumbers are reported in cm⁻¹.

Mass Spectrometry (MS): Mass spectra are obtained using techniques such as electrospray ionization (ESI).[8] High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, which can be used to confirm its elemental composition.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound.

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

- 1. This compound | C6H11NO2 | CID 53408531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cymitquimica.com [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. Bot Verification [peerscientist.com]

- 5. mdpi.com [mdpi.com]

- 6. rsc.org [rsc.org]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. ajgreenchem.com [ajgreenchem.com]

The Discovery and Ascendancy of Azetidine Compounds: A Technical Guide for Researchers

An in-depth exploration into the rich history, synthetic evolution, and therapeutic significance of azetidine-containing molecules.

Azetidine, a saturated four-membered nitrogen-containing heterocycle, has journeyed from a chemical curiosity to a privileged scaffold in modern medicinal chemistry. Its unique conformational constraints and physicochemical properties have rendered it an invaluable component in the design of novel therapeutics. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies of azetidine compounds, tailored for researchers, scientists, and drug development professionals.

The Genesis of a Strained Ring: Early Discovery

The story of azetidine begins in 1888, when German chemists Siegmund Gabriel and J. Weiner first reported its synthesis. Their pioneering work, published in the Berichte der deutschen chemischen Gesellschaft, described the intramolecular cyclization of γ-bromopropylamine upon treatment with a base. This seminal discovery laid the groundwork for the exploration of this unique heterocyclic system. The inherent ring strain of the four-membered ring, a consequence of bond angle deviation from the ideal tetrahedral geometry, presented a significant synthetic challenge to early chemists, making its initial isolation a noteworthy achievement.

A Chronological Journey Through Synthetic Methodologies

The synthetic repertoire for constructing the azetidine ring has expanded dramatically since its initial discovery. Early methods were often low-yielding and lacked generality. However, the increasing recognition of the azetidine motif's potential in various scientific domains has spurred the development of more efficient and versatile synthetic strategies.

Foundational Intramolecular Cyclizations

The classical approach to azetidine synthesis, and the one employed in its initial discovery, involves the intramolecular cyclization of a γ-amino halide or a related substrate. This method relies on the nucleophilic attack of the amine onto an electrophilic carbon center, leading to the formation of the four-membered ring.

Experimental Protocol: Gabriel-Type Synthesis of N-Substituted Azetidines (General Procedure)

-

Preparation of the Precursor: A suitable 1,3-dihalopropane is reacted with a primary amine in a 1:1 molar ratio in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures (e.g., 80-100 °C) for several hours to facilitate the initial N-alkylation.

-

Cyclization: After the formation of the γ-halo-N-alkylpropylamine intermediate, a non-nucleophilic base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), is added to the reaction mixture. The suspension is then heated under reflux for an extended period (12-24 hours) to promote the intramolecular nucleophilic substitution that forms the azetidine ring.

-

Workup and Purification: The reaction mixture is cooled to room temperature, and the excess base is quenched with water. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by distillation to afford the desired N-substituted azetidine.

The Advent of Photochemistry: The Aza Paterno-Büchi Reaction

A significant advancement in azetidine synthesis came with the application of photochemical methods. The aza Paterno-Büchi reaction, a [2+2] photocycloaddition of an imine and an alkene, provides a direct and often stereoselective route to functionalized azetidines.

Experimental Protocol: Aza Paterno-Büchi Reaction (General Procedure)

-

Reactant Preparation: A solution of the imine and a slight excess of the alkene is prepared in a suitable solvent that is transparent to the wavelength of UV light being used (e.g., acetonitrile, benzene, or acetone). The concentration of the reactants is typically in the range of 0.01-0.1 M.

-

Photochemical Reaction: The solution is placed in a quartz reaction vessel and purged with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can quench the excited state of the imine. The reaction vessel is then irradiated with a UV lamp (typically a medium-pressure mercury lamp) at a controlled temperature (often at or below room temperature to minimize side reactions). The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Solvent Removal and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to isolate the desired azetidine regio- and stereoisomers.

Modern Strategies: Expanding the Synthetic Toolkit

The 21st century has witnessed a surge in the development of novel and sophisticated methods for azetidine synthesis, driven by the demands of drug discovery. These include:

-

Ring-Expansion Reactions: The expansion of aziridines and other three-membered rings provides an elegant entry to the azetidine core.

-

Intramolecular C-H Amination: Transition-metal-catalyzed C-H activation and amination reactions have emerged as powerful tools for the direct formation of the azetidine ring from acyclic amine precursors.

-

Reductive Cyclization of β-Halo Imines: This method offers a convenient route to N-substituted azetidines from readily available starting materials.

Physicochemical Properties of Azetidine Compounds

The incorporation of the azetidine ring imparts unique physicochemical properties to a molecule. The strained four-membered ring influences bond angles, bond lengths, and overall molecular conformation. These structural features can lead to improved metabolic stability, increased aqueous solubility, and a lower lipophilicity compared to more flexible or larger ring systems.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | pKa (Conjugate Acid) |

| Azetidine[1][2][3] | C3H7N | 57.09 | 61-62 | -70 | 11.29 |

| 1-Benzylazetidine | C10H13N | 147.22 | 95-97 (15 mmHg) | - | - |

| Azetidine-2-carboxylic acid | C4H7NO2 | 101.10 | - | 218-220 (dec.) | - |

| 3-Hydroxyazetidine | C3H7NO | 73.09 | 104-105 (12 mmHg) | - | - |

| 1-Boc-azetidin-3-one | C8H13NO3 | 171.19 | - | 35-38 | - |

Azetidines in Drug Discovery: Targeting Key Signaling Pathways

The unique structural and electronic properties of azetidines have made them attractive scaffolds for the design of potent and selective inhibitors of various biological targets. Two notable examples are the inhibition of Signal Transducer and Activator of Transcription 3 (STAT3) and Monoacylglycerol Lipase (MAGL).

Azetidine-Based STAT3 Inhibitors

The STAT3 signaling pathway is a critical regulator of cell growth, proliferation, and survival.[4] Its aberrant activation is implicated in a wide range of cancers. Azetidine-containing compounds have been developed as potent STAT3 inhibitors, often acting by covalently binding to cysteine residues within the protein, thereby disrupting its function.[5]

Caption: Inhibition of the STAT3 signaling pathway by an azetidine-based compound.

Azetidine-Based MAGL Inhibitors

Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[6] Inhibition of MAGL leads to an increase in 2-AG levels, which can have therapeutic benefits in a variety of neurological and inflammatory disorders. Azetidine-based carbamates are a class of potent and irreversible MAGL inhibitors.

Caption: Inhibition of MAGL-mediated 2-AG degradation by an azetidine inhibitor.

Experimental Workflow for Azetidine Compound Development

The development of novel azetidine-based therapeutic agents follows a structured workflow that encompasses design, synthesis, characterization, and biological evaluation.

Caption: A generalized workflow for the discovery and development of azetidine-based compounds.

Conclusion

From its humble beginnings as a synthetically challenging small ring, the azetidine scaffold has blossomed into a cornerstone of modern medicinal chemistry. The continuous evolution of synthetic methodologies has unlocked access to a vast chemical space of azetidine-containing molecules. The unique physicochemical properties conferred by this strained heterocycle have been successfully leveraged to design potent and selective modulators of key biological pathways, offering promise for the development of novel therapies for a multitude of human diseases. The rich history and expanding potential of azetidine compounds ensure their continued prominence in the landscape of drug discovery and development.

References

- 1. Azetidine - Wikipedia [en.wikipedia.org]

- 2. Azetidine CAS#: 503-29-7 [m.chemicalbook.com]

- 3. Azetidine (CAS 503-29-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 503-29-7 CAS MSDS (Azetidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-depth Technical Guide to Methyl 2-(azetidin-3-yl)acetate

For researchers, scientists, and professionals in drug development, a comprehensive understanding of novel chemical entities is paramount. This guide provides a detailed overview of Methyl 2-(azetidin-3-yl)acetate, a heterocyclic compound with significant potential in medicinal chemistry.

Chemical Identity and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound [1]. It is a secondary amine and an ester, featuring a four-membered azetidine ring, a structural motif of interest in the development of therapeutic agents due to its unique conformational properties[2][3].

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C6H11NO2 | PubChem[1] |

| Molecular Weight | 129.16 g/mol | PubChem[1] |

| CAS Number | 890849-61-3 | PubChem[1] |

| InChI Key | UMGZZVORZXUVMQ-UHFFFAOYSA-N | PubChem[1] |

| SMILES | COC(=O)CC1CNC1 | PubChem[1] |

| XLogP3 | -0.3 | PubChem[1] |

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives often involves multi-step reaction sequences. A common strategy employs the Horner-Wadsworth-Emmons (HWE) reaction to form a key intermediate, followed by subsequent modifications[2][4].

Experimental Protocol: Synthesis of tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate

This protocol details the synthesis of a key precursor to various functionalized azetidine derivatives[2][4].

Materials:

-

Methyl 2-(dimethoxyphosphoryl)acetate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

1-Boc-3-azetidinone

-

Dry Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

Anhydrous magnesium sulfate (or similar drying agent)

Procedure:

-

A suspension of NaH (3.12 g, 78 mmol) in dry THF (250 mL) is prepared in a reaction vessel.

-

Neat methyl 2-(dimethoxyphosphoryl)acetate (13.8 g, 76 mmol) is added to the NaH suspension.

-

The mixture is stirred for 30 minutes.

-

A solution of 1-Boc-3-azetidinone (13.0 g, 76 mmol) in dry THF (50 mL) is then added to the reaction mixture.

-

The resulting mixture is stirred for 1 hour.

-

The reaction is quenched by the addition of water (250 mL).

-

The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 150 mL).

-

The combined organic solutions are dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure to yield the product.

This precursor can then undergo further reactions, such as aza-Michael additions, to introduce diversity at the 3-position of the azetidine ring[2][4].

Diagram of Synthetic Pathway

Caption: Synthetic workflow for a precursor of this compound.

Spectroscopic Data

Structural elucidation of azetidine derivatives relies heavily on spectroscopic techniques. Below is a summary of characteristic spectral data for a related compound, tert-Butyl 3-(1,3'-biazetidin-1'-yl)-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate, which shares key structural features.

Table 2: Spectroscopic Data for a Functionalized Azetidine Derivative

| Technique | Observed Peaks/Shifts | Interpretation | Source |

| Infrared (IR) | 1731 cm⁻¹ | C=O stretch (ester) | MDPI[2] |

| 1694 cm⁻¹ | C=O stretch (Boc carbamate) | MDPI[2] | |

| ¹H-NMR (CDCl₃) | δ 3.6-3.8 ppm | Azetidine ring protons | MDPI[2] |

| δ 3.61 ppm (s, 3H) | OCH₃ (methyl ester) | MDPI[2] | |

| δ 2.67 ppm (s, 2H) | CH₂ adjacent to carbonyl | MDPI[2] | |

| δ 1.37 ppm (s, 9H) | tert-Butyl protons (Boc) | MDPI[2] | |

| ¹³C-NMR (CDCl₃) | δ 171.4 ppm | Carbonyl carbon (ester) | MDPI[2] |

| δ 156.3 ppm | Carbonyl carbon (Boc) | MDPI[2] | |

| δ 79.5 ppm | Quaternary carbon (Boc) | MDPI[2] | |

| δ 51.7 ppm | OCH₃ carbon (methyl ester) | MDPI[2] | |

| δ 54.9-56.6 ppm | Azetidine ring carbons (C-2, C-4) | MDPI[2] | |

| δ 56.7 ppm | Azetidine ring carbon (C-3) | MDPI[2] | |

| δ 41.3 ppm | CH₂ carbon adjacent to carbonyl | MDPI[2] | |

| δ 28.4 ppm | Methyl carbons (Boc) | MDPI[2] |

Biological and Therapeutic Potential

The azetidine ring is a valuable pharmacophore in modern drug discovery[2][3]. Azetidinone (2-azetidinone), a related cyclic amide, is the core structure of many beta-lactam antibiotics, including penicillins and cephalosporins[5][6]. These compounds function by inhibiting bacterial cell wall synthesis[6].

Derivatives of azetidine have been investigated for a range of biological activities:

-

Antibacterial Activity: Novel synthesized azetidine compounds have demonstrated inhibitory effects against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria[3].

-

Anticancer Activity: Certain 3-chloro-azetidin-2-one derivatives have shown antiproliferative activity against human breast cancer cell lines, such as MCF-7 and SKBR3[7].

The incorporation of the methyl acetate group at the 3-position of the azetidine ring in this compound makes it a versatile building block for creating libraries of compounds for screening against various therapeutic targets.

Diagram of Azetidinone Core in Therapeutics

References

- 1. This compound | C6H11NO2 | CID 53408531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. ajchem-a.com [ajchem-a.com]

- 4. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijsr.net [ijsr.net]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Biological activity of 3-chloro-azetidin-2-one derivatives having interesting antiproliferative activity on human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Methyl 2-(azetidin-3-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of Methyl 2-(azetidin-3-yl)acetate, a heterocyclic compound of interest in medicinal chemistry. The azetidine ring is a four-membered nitrogen-containing heterocycle that serves as a key structural motif in a variety of biologically active molecules. Its presence can influence physicochemical properties such as solubility and basicity, and it can act as a rigid scaffold to orient functional groups for optimal interaction with biological targets. This document details the chemical identity, synthesis, and known biological context of this compound, presenting available data in a structured format to support further research and development.

Chemical Identity and Properties

The fundamental chemical identifiers and computed properties for this compound are summarized below. This data is essential for the characterization and handling of the compound in a laboratory setting.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| SMILES String | COC(=O)CC1CNC1 | PubChem[1] |

| CAS Number | 890849-61-3 | PubChem[1] |

| Molecular Formula | C₆H₁₁NO₂ | PubChem[1] |

| Molecular Weight | 129.16 g/mol | PubChem[1] |

| XLogP3 | -0.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

Synthesis and Experimental Protocols

The synthesis of this compound typically proceeds through a multi-step route involving the formation of a protected azetidine intermediate, followed by deprotection. A common strategy employs the N-Boc protected precursor, methyl 2-(1-(tert-butoxycarbonyl)azetidin-3-ylidene)acetate, which is then reduced and deprotected.

Experimental Protocol: Synthesis of N-Boc-protected precursor

A synthetic route to obtain a precursor for this compound involves the Horner-Wadsworth-Emmons (HWE) reaction.[2] This reaction is a widely used method for the stereoselective synthesis of alkenes from aldehydes or ketones.

Step 1: Horner-Wadsworth-Emmons Reaction

-

To a solution of methyl 2-(dimethoxyphosphoryl)acetate in a suitable anhydrous solvent such as tetrahydrofuran (THF), a strong base like sodium hydride (NaH) is added at a controlled temperature (e.g., 0 °C) to generate the corresponding phosphonate carbanion.

-

N-Boc-3-azetidinone is then added to the reaction mixture. The phosphonate carbanion attacks the ketone, leading to the formation of an intermediate which subsequently eliminates to form the desired α,β-unsaturated ester, methyl 2-(1-(tert-butoxycarbonyl)azetidin-3-ylidene)acetate.

-

The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the pure methyl 2-(1-(tert-butoxycarbonyl)azetidin-3-ylidene)acetate.

Step 2: Reduction of the Double Bond

The exocyclic double bond of the α,β-unsaturated ester is then reduced to a single bond. This can be achieved through catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

Step 3: N-Boc Deprotection

The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the free amine. This is typically achieved under acidic conditions. Two common protocols are described below.

Protocol 3A: Deprotection using Trifluoroacetic Acid (TFA)

-

The N-Boc protected this compound is dissolved in a suitable solvent, most commonly dichloromethane (DCM).

-

Trifluoroacetic acid (TFA) is added to the solution, typically in a 1:1 ratio with the solvent.

-

The reaction mixture is stirred at room temperature for a period of 1 to 4 hours, with the progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent and excess TFA are removed under reduced pressure.

-

The residue is then neutralized with a base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), and the product is extracted with an organic solvent.

-

The organic layers are dried and concentrated to yield the final product, which may be further purified if necessary.

Protocol 3B: Deprotection using Hydrochloric Acid (HCl) in Dioxane

-

The N-Boc protected compound is dissolved in a minimal amount of a suitable solvent.

-

A solution of 4M HCl in 1,4-dioxane is added to the reaction mixture.

-

The reaction is stirred at room temperature, typically for 30 minutes to a few hours, while monitoring for the completion of the reaction by TLC.[3]

-

After the reaction is complete, the solvent is removed in vacuo to yield the hydrochloride salt of the product.

-

If the free amine is desired, a basic work-up can be performed as described in the TFA protocol.

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Biological Activity and Therapeutic Potential

While a comprehensive biological profile for this compound is not yet publicly available, the broader class of azetidine and azetidinone derivatives has been the subject of extensive research, revealing a wide range of pharmacological activities.

General Activities of Azetidine Derivatives:

-

Antibacterial and Antifungal Activity: The azetidin-2-one (β-lactam) ring is a cornerstone of many antibiotic classes, including penicillins and cephalosporins.[4] Novel synthetic azetidinones continue to be explored for their potential to overcome antibiotic resistance.

-

Anticancer Activity: Various substituted azetidinones have demonstrated cytotoxic effects against different cancer cell lines.[4] The rigid azetidine scaffold can be used to design compounds that interact with specific targets in cancer cells.

-

Neuroprotective and CNS Activity: Some azetidine derivatives have shown potential as neuroprotective agents. For instance, 3-aryl-3-azetidinyl acetic acid methyl ester derivatives have been investigated for their ability to inhibit acetylcholinesterase and protect against neurodegeneration models.

-

Anticonvulsant Activity: Certain 2-azetidinone derivatives have been screened for anticonvulsant properties and have shown activity in preclinical models.

Quantitative Data:

At present, there is a lack of specific quantitative biological data (e.g., IC₅₀, MIC values) for this compound in the public domain. Research into the biological activities of this specific compound is an area ripe for exploration.

Logical Relationship for Drug Discovery

The process from a lead compound like this compound to a potential drug candidate follows a logical progression of screening and optimization.

Caption: Logical workflow for drug discovery and development.

Conclusion

This compound is a structurally interesting compound with potential for further investigation in the field of medicinal chemistry. While its synthesis is achievable through established chemical transformations, its biological activity remains largely uncharacterized. The information provided in this guide serves as a foundational resource for researchers aiming to explore the therapeutic potential of this and related azetidine derivatives. Further studies are warranted to elucidate the specific biological targets and pharmacological effects of this compound, which could lead to the development of novel therapeutic agents.

References

Homologs of Methyl 2-(azetidin-3-yl)acetate: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Aspects of Methyl 2-(azetidin-3-yl)acetate Homologs.

This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of homologs of this compound. This class of compounds, centered around the strained four-membered azetidine ring, has garnered significant interest in medicinal chemistry due to its potential to modulate various biological targets. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the exploration of novel therapeutics.

Core Compound and Its Significance

This compound is a versatile scaffold that serves as a foundational structure for the development of a diverse range of bioactive molecules. The azetidine ring, a nitrogen-containing heterocycle, imparts unique conformational constraints and physicochemical properties to its derivatives, making it a valuable building block in drug design. Homologs of this core structure have demonstrated promising activity as inhibitors of GABA uptake, STAT3 signaling, and cholinesterases, highlighting their potential in treating neurological disorders, cancer, and other diseases. (Azetidin-3-yl)acetic acid has been identified as a structural analogue of 4-aminobutanoic acid (GABA), a key inhibitory neurotransmitter in the central nervous system.[1]

Synthetic Methodologies

The synthesis of this compound and its homologs often involves the construction of the key azetidine ring followed by functionalization. A common and effective method for the preparation of the α,β-unsaturated ester precursor, methyl (N-Boc-azetidin-3-ylidene)acetate, is the Horner-Wadsworth-Emmons (HWE) reaction.[1]

General Synthesis of Methyl (N-Boc-azetidin-3-ylidene)acetate via Horner-Wadsworth-Emmons Reaction

This protocol outlines the synthesis of a key intermediate for producing various homologs.

Materials:

-

N-Boc-azetidin-3-one

-

Methyl 2-(dimethoxyphosphoryl)acetate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere, add a solution of methyl 2-(dimethoxyphosphoryl)acetate in anhydrous THF dropwise.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Cool the reaction mixture back to 0 °C and add a solution of N-Boc-azetidin-3-one in anhydrous THF dropwise.

-

Allow the reaction to proceed at room temperature for 12-16 hours, monitoring by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield methyl (N-Boc-azetidin-3-ylidene)acetate.

Biological Activities and Structure-Activity Relationships (SAR)

Homologs of this compound have been investigated for their inhibitory effects on several key biological targets. The following sections summarize the available quantitative data and SAR insights.

GABA Uptake Inhibition

Azetidine derivatives have been explored as conformationally constrained GABA analogs for their potential as GABA uptake inhibitors. The data below presents the inhibitory activity of selected azetidine derivatives against the GABA transporters GAT-1 and GAT-3.[2]

| Compound ID | R Group | GAT-1 IC50 (µM) | GAT-3 IC50 (µM) |

| 1 | 4,4-Diphenylbutenyl | 2.83 ± 0.67 | > 100 |

| 2 | 4,4-Bis(3-methyl-2-thienyl)butenyl | 2.01 ± 0.77 | > 100 |

| 3 | H | > 100 | > 100 |

| 4 | 2-[Tris(4-methoxyphenyl)methoxy]ethyl | > 100 | 15.3 ± 4.5 |

Structure-Activity Relationship Insights:

-

The presence of a lipophilic N-substituent is crucial for potent GAT-1 inhibition.

-

Azetidin-2-ylacetic acid derivatives with bulky lipophilic moieties like 4,4-diphenylbutenyl or 4,4-bis(3-methyl-2-thienyl)butenyl show the highest potency at GAT-1.[2]

-

The position of the acetic acid moiety on the azetidine ring influences selectivity, with 2-substituted derivatives favoring GAT-1 and some 3-substituted derivatives showing moderate GAT-3 affinity.[2]

STAT3 Inhibition

Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein involved in cell growth and proliferation, and its aberrant activation is linked to various cancers. Azetidine-based compounds have emerged as potent STAT3 inhibitors.

| Compound ID | R1 Group | R2 Group | STAT3 IC50 (µM) |

| H172 (9f) | (Structure) | (Structure) | 0.38 - 0.98 |

| H182 | (Structure) | (Structure) | 0.38 - 0.98 |

| H120 (8e) | (Structure) | (Structure) | 1.75 - 2.07 |

| H105 (8f) | (Structure) | (Structure) | 1.75 - 2.07 |

Structure-Activity Relationship Insights:

-

The azetidine ring serves as a key scaffold for potent STAT3 inhibitory activity.[3][4][5]

-

Specific substitutions on the azetidine and associated phenyl rings lead to irreversible binding to STAT3, enhancing inhibitory potency.[3][4]

-

The identified compounds show high selectivity for STAT3 over other STAT family members like STAT1 and STAT5.[3][4]

Cholinesterase Inhibition

While specific data on this compound homologs as cholinesterase inhibitors is limited, the azetidine scaffold is present in other known inhibitors. The development of novel cholinesterase inhibitors is a key strategy in the management of Alzheimer's disease.

General Structure-Activity Relationship for Cholinesterase Inhibitors:

-

Many inhibitors feature a nitrogen-containing ring system that interacts with the catalytic or peripheral anionic site of the enzyme.

-

Lipophilic moieties are often incorporated to enhance binding to the active site gorge of acetylcholinesterase.

-

The presence of hydrogen bond donors and acceptors can facilitate interactions with key amino acid residues in the enzyme.

Experimental Protocols

In Vitro GABA Uptake Inhibition Assay

Principle: This assay measures the ability of test compounds to inhibit the uptake of radiolabeled GABA ([³H]GABA) into cells expressing specific GABA transporters (e.g., GAT-1, GAT-3).

Materials:

-

HEK-293 cells stably expressing the target GABA transporter

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal bovine serum (FBS)

-

Penicillin/Streptomycin

-

Phosphate-buffered saline (PBS)

-

[³H]GABA

-

Scintillation cocktail

-

Test compounds (homologs of this compound)

-

Standard inhibitors (e.g., Tiagabine for GAT-1)

-

96-well microplates

-

Scintillation counter

Procedure:

-

Plate the transporter-expressing HEK-293 cells in 96-well plates and grow to confluence.

-

On the day of the assay, wash the cells with PBS.

-

Pre-incubate the cells with various concentrations of the test compounds or standard inhibitor for 15-30 minutes at 37°C.

-

Initiate the uptake by adding a solution containing a fixed concentration of [³H]GABA.

-

Incubate for a short period (e.g., 10 minutes) at 37°C.

-

Terminate the uptake by rapidly washing the cells with ice-cold PBS.

-

Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

In Vitro STAT3 Inhibition Assay (EMSA)

Principle: The Electrophoretic Mobility Shift Assay (EMSA) is used to detect the binding of STAT3 to a specific DNA probe. Inhibitors will prevent this binding.

Materials:

-

Nuclear extracts from cells with activated STAT3

-

[³²P]-labeled double-stranded oligonucleotide probe containing the STAT3 binding site

-

Poly(dI-dC)

-

Binding buffer

-

Test compounds

-

Loading buffer

-

Non-denaturing polyacrylamide gel

-

Phosphorimager

Procedure:

-

Prepare a reaction mixture containing nuclear extract, poly(dI-dC), and binding buffer.

-

Add various concentrations of the test compounds to the reaction mixtures and incubate.

-

Add the [³²P]-labeled STAT3 probe to each reaction and incubate to allow for DNA-protein binding.

-

Add loading buffer and resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel.

-

Dry the gel and visualize the radioactive bands using a phosphorimager.

-

Quantify the intensity of the shifted band (STAT3-DNA complex) to determine the inhibitory effect of the compounds and calculate IC50 values.

In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Principle: This colorimetric assay measures the activity of AChE by detecting the product of the enzymatic reaction, thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound.

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

Test compounds

-

Standard inhibitor (e.g., Donepezil)

-

96-well microplate reader

Procedure:

-

In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

-

Add the AChE enzyme solution to each well and incubate.

-

Initiate the reaction by adding the substrate, ATCI.

-

Measure the absorbance at 412 nm at regular intervals to monitor the formation of the yellow product.

-

Calculate the rate of reaction for each compound concentration.

-

Determine the percentage of inhibition and calculate the IC50 value.

Conclusion

The homologs of this compound represent a promising class of compounds with diverse biological activities. The synthetic accessibility of this scaffold, coupled with the potential for fine-tuning its properties through chemical modification, makes it an attractive starting point for the development of novel therapeutics. This technical guide provides a foundational understanding of the synthesis, biological evaluation, and structure-activity relationships of these compounds, which will be instrumental for researchers and drug development professionals in this field. Further exploration of the chemical space around this core structure is warranted to unlock its full therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

"synthesis of Methyl 2-(azetidin-3-yl)acetate protocol"

Application Notes and Protocols

Topic: Synthesis of Methyl 2-(azetidin-3-yl)acetate

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery. The azetidine ring is a sought-after motif that can impart unique conformational constraints and physicochemical properties to bioactive molecules. This document provides a detailed three-step protocol for the synthesis of this compound hydrochloride, commencing from commercially available 1-Boc-3-azetidinone. The synthetic route involves a Horner-Wadsworth-Emmons reaction, followed by catalytic hydrogenation and N-Boc deprotection.

Overall Synthetic Scheme

Caption: Three-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate

This procedure follows the Horner-Wadsworth-Emmons (HWE) reaction to introduce the methyl acetate side chain.[1]

Methodology:

-

To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 3.12 g, 78 mmol) in dry tetrahydrofuran (THF, 250 mL) in a three-necked flask under an inert atmosphere, add neat methyl 2-(dimethoxyphosphoryl)acetate (13.8 g, 76 mmol) dropwise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Add a solution of 1-Boc-3-azetidinone (13.0 g, 76 mmol) in dry THF (50 mL) to the reaction mixture.

-

Stir the resulting mixture for 1 hour at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of water (250 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 150 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography (eluent: n-hexane/ethyl acetate) to yield the product as a white solid.

Step 2: Synthesis of tert-Butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate

This step involves the reduction of the exocyclic double bond via catalytic hydrogenation. This is a standard procedure for the reduction of α,β-unsaturated esters.[2][3]

Methodology:

-

Dissolve tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate (e.g., 15.0 g, 66 mmol) in methanol (150 mL) in a hydrogenation vessel.

-

Add Palladium on carbon (10% Pd/C, ~1.5 g, 10 wt%) to the solution.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (e.g., 50 psi or balloon pressure) and stir the mixture vigorously at room temperature overnight (12-16 hours).

-

Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen or argon.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude product, which is often pure enough for the next step. If necessary, purify by flash chromatography.

Step 3: Synthesis of this compound hydrochloride

This final step removes the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions to yield the target compound as its hydrochloride salt.[4][5][6]

Methodology:

-